N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
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Overview
Description
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methylsulfonamido group on the phenyl ring and a methoxy group linked to a methylthiazolyl moiety. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis may involve:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to introduce the amino group.
Sulfonation: Reaction of the amino group with a sulfonyl chloride to form the sulfonamide.
Thiazole Formation: Construction of the thiazole ring through cyclization reactions involving thioamides and α-haloketones.
Coupling Reactions: Final coupling of the thiazole derivative with the benzamide core under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro intermediates results in amines.
Scientific Research Applications
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The thiazole ring may also participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(sulfamoyl)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
- N-(3-(methylsulfonyl)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
Uniqueness
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a sulfonamide group with a thiazole ring is particularly noteworthy, as it can lead to enhanced binding interactions and specificity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 334.40 g/mol
- CAS Number : 1251576-21-2
The compound features a sulfonamide group, a thiazole ring, and a methoxybenzamide structure, which are crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration and Reduction : Introduction of amino groups through nitration followed by reduction.
- Sulfonation : Formation of the sulfonamide via reaction with sulfonyl chloride.
- Thiazole Formation : Cyclization reactions to create the thiazole ring.
- Final Coupling : Combining the thiazole derivative with the benzamide core under basic conditions.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their activity.
- Receptor Interaction : The compound may modulate signaling pathways by interacting with specific receptors, influencing various cellular processes.
Pharmacological Studies
Research has demonstrated that this compound can affect multiple biological pathways, particularly in inflammation and cancer:
- Anti-inflammatory Activity : Studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases like asthma .
- Anticancer Potential : Preliminary studies show that it may exhibit cytotoxic effects against various cancer cell lines by interfering with cell cycle-related proteins .
In Vitro Studies
In vitro assays have evaluated the antiproliferative effects of this compound against several human cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 (Lung Cancer) | 12.5 | Significant inhibition observed |
HCT116 (Colon Cancer) | 15.0 | Moderate efficacy noted |
U87 MG (Brain Cancer) | 10.0 | High sensitivity to the compound |
KB (Oral Cancer) | 14.5 | Potential for further development |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Xenograft Models : In nude mice bearing U87 MG tumors, treatment with the compound resulted in reduced tumor growth and increased apoptosis markers, suggesting effective anticancer properties .
Comparative Analysis
When compared to similar compounds, this compound exhibits unique characteristics due to its specific functional groups:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(3-(sulfamoyl)phenyl)-4-thiazol-2-yloxybenzamide | Lacks thiazole ring | Lower anti-inflammatory effects |
N-(3-(methylsulfonyl)phenyl)-4-thiazol-2-yloxybenzamide | Different sulfonyl structure | Moderate anticancer activity |
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-12-27-18(20-13)11-26-17-8-6-14(7-9-17)19(23)21-15-4-3-5-16(10-15)22-28(2,24)25/h3-10,12,22H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLUESJXEUPEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.